3,6-Dimethylpyrazine-2-carboxamide
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Overview
Description
3,6-Dimethylpyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C7H9N3O. It belongs to the pyrazine family, which is known for its aromatic properties and diverse applications in various fields, including pharmaceuticals, agriculture, and food industries. This compound is particularly interesting due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with dimethylamine. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with dimethylamine to form the desired carboxamide . Another method involves the Yamaguchi reaction, where pyrazine-2-carboxylic acid reacts with various amines in the presence of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,6-Dimethylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 3,6-Dimethylpyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,3-Dimethylpyrazine: Found in roasted sesame seeds and used as a flavor additive.
2,5-Dimethylpyrazine: Occurs naturally in various foods and is used as a flavoring agent.
2,6-Dimethylpyrazine: Also used as a flavor additive and found in foods like baked potatoes and tea.
Comparison: 3,6-Dimethylpyrazine-2-carboxamide is unique due to its carboxamide functional group, which imparts different chemical and biological properties compared to other dimethylpyrazines.
Properties
IUPAC Name |
3,6-dimethylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-3-9-5(2)6(10-4)7(8)11/h3H,1-2H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGDNXXVJYHVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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